molecular formula C15H21N3O4 B5034637 3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate

3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate

Cat. No.: B5034637
M. Wt: 307.34 g/mol
InChI Key: MMWPIZWEIITPAW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2-nitro-5-pyrrolidin-1-ylanilino)propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-12(19)22-10-4-7-16-14-11-13(17-8-2-3-9-17)5-6-15(14)18(20)21/h5-6,11,16H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWPIZWEIITPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step involves esterification to form the acetate ester. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitro compounds.

Chemical Reactions Analysis

Types of Reactions

3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate ester can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity
Research indicates that compounds containing nitro and pyrrolidine moieties exhibit significant anticancer properties. For instance, derivatives similar to 3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds can disrupt cellular signaling pathways critical for cancer cell survival, making them promising candidates for further development in oncology .

b. Neuropharmacology
The pyrrolidine structure is often associated with neuroactive compounds. Investigations into the neuropharmacological effects of this compound suggest potential applications in treating neurological disorders. For example, its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions like depression and anxiety .

c. Antimicrobial Properties
Preliminary studies have indicated that derivatives of this compound possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the nitro group is particularly noted for enhancing the antibacterial activity through mechanisms such as disruption of bacterial cell walls and inhibition of protein synthesis .

Material Sciences Applications

a. Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in synthesizing novel polymers with enhanced properties. Research has explored its role as a monomer or additive in creating polymeric materials that exhibit improved thermal stability and mechanical strength .

b. Coatings and Adhesives
In coating formulations, this compound has been investigated for its potential to enhance adhesion properties and durability of coatings applied to various substrates. Its incorporation into adhesive formulations has shown promise in improving bonding strength under diverse environmental conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuropharmacologyModulates neurotransmitter systems
AntimicrobialEffective against bacteria/fungi

Case Study: Anticancer Efficacy

A study conducted on a series of nitro-pyrrolidine derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting the compound's potential as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a nitro-substituted aromatic ring, pyrrolidine, and acetate ester. Below is a comparative analysis with relevant analogs:

Compound Name CAS No. Molecular Weight (g/mol) Key Functional Groups Applications/Significance
3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate 459137-97-4 294.33 Nitro, pyrrolidine, phenylamino, acetate ester Research chemical (discontinued)
Roxatidine acetate 78628-28-1 ~435.5 Piperidinylmethyl, phenoxy, acetate ester H₂ receptor antagonist (pharmaceutical)
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate Not provided ~195.2 Amino, fluoropyridine, acrylate Intermediate in pyridine-based synthesis

Key Differences and Implications

Nitro Group vs. Piperidinylmethyl/Phenoxy Groups
  • The nitro group in the target compound enhances electrophilicity, making it reactive in reduction or substitution reactions. In contrast, Roxatidine’s piperidinylmethyl and phenoxy groups contribute to its pharmacological activity by interacting with histamine receptors .
Pyrrolidine vs. Piperidine
  • Pyrrolidine : A 5-membered saturated ring with lower steric hindrance and higher solubility in polar solvents.
  • Piperidine : A 6-membered ring in Roxatidine, offering greater conformational flexibility and improved bioavailability in drug design .
Acetate Ester Functionality
  • Both the target compound and Roxatidine feature acetate esters, which may serve as prodrug moieties or enhance solubility. However, Roxatidine’s ester is critical for its sustained release in gastrointestinal environments .

Physical and Commercial Properties

  • Molecular Weight : The target compound (294.33 g/mol) is lighter than Roxatidine (~435.5 g/mol), suggesting differences in pharmacokinetics or synthesis complexity.
  • Commercial Status : Discontinued availability of the target compound contrasts with Roxatidine’s established pharmaceutical use, highlighting divergent research or industrial trajectories .

Biological Activity

3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The synthesis of this compound typically involves the nitration of a pyrrolidine-substituted aniline followed by a coupling reaction with an acetate derivative. This process is often conducted under acidic conditions using reagents like nitric acid and sulfuric acid, and can be optimized in industrial settings for yield and purity.

The biological activity of this compound is largely attributed to its structural components:

  • Nitro Group : This functional group can undergo bioreduction within biological systems, leading to the formation of reactive intermediates that may interact with cellular components, influencing various biological pathways.
  • Pyrrolidine Ring : The presence of this ring enhances binding affinity to certain receptors or enzymes, potentially modulating their activity.

Biological Activity

Research has indicated that this compound exhibits significant biological activities:

Antimicrobial Activity

A study evaluating various pyrrolidine derivatives found that compounds similar to this compound demonstrated notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against common pathogens were reported as follows:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048
Candida albicans0.039

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies have also explored the anticancer potential of similar compounds. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Notably, compounds featuring the nitro group are often linked to enhanced cytotoxicity due to their ability to generate reactive oxygen species (ROS) .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent investigation into the antimicrobial properties of pyrrolidine derivatives included this compound. The study revealed that this compound exhibited a broad spectrum of activity against both bacterial and fungal strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant organisms .
  • Case Study on Anticancer Properties :
    Another research effort focused on the anticancer effects of nitro-substituted pyrrolidine derivatives demonstrated that these compounds could significantly reduce cell viability in breast cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate to improve yield?

Methodological Answer:

  • Catalyst Selection : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance coupling efficiency in nitro-phenyl-pyrrolidine derivatives by reducing side reactions and improving regioselectivity .
  • Reaction Conditions : Optimize temperature (e.g., 100°C for Suzuki-Miyaura couplings ) and solvent systems (e.g., 2-methyltetrahydrofuran for improved solubility of intermediates ).
  • Purification : Gradient chromatography (hexane/acetone) effectively isolates the target compound from byproducts .

Q. Which analytical methods are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column) with UV detection at 254 nm resolves nitro-aromatic intermediates .
  • Mass Spectrometry : ESI-MS (e.g., m/z 254.1 [M+H]⁺) confirms molecular weight and fragmentation patterns .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituent environments (e.g., pyrrolidinyl protons at δ 1.8–2.1 ppm) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of nitro compound vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar nitro-phenyl-pyrrolidine derivatives?

Methodological Answer:

  • Variable Analysis : Compare solvent polarity (e.g., ethanol vs. 2-methyltetrahydrofuran ) and catalyst loading (e.g., 5 mol% Pd vs. 10 mol% Fe₂O₃@SiO₂/In₂O₃ ).
  • Byproduct Identification : Use LC-MS to detect side products (e.g., de-nitrated intermediates) and adjust stoichiometry .
  • Replicate Studies : Conduct triplicate reactions under controlled conditions to assess reproducibility .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

Methodological Answer:

  • Abiotic Degradation : Simulate hydrolysis at varying pH (e.g., pH 6.5 buffer ) and UV exposure to track nitro-group reduction .
  • Biotic Transformation : Use soil microcosms to study microbial metabolism (e.g., LC-MS/MS for metabolite profiling) .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna via OECD Test 202 .

Q. What in silico and in vitro approaches are used to predict bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) .
  • SAR Studies : Compare substituent effects (e.g., nitro vs. cyano groups ) on cytotoxicity using MTT assays.
  • ADME Prediction : SwissADME predicts logP (2.8) and BBB permeability for prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.